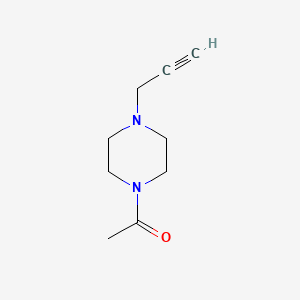
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” is a compound that contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The prop-2-ynyl group attached to the piperazine ring could potentially make this compound reactive, as alkynes are known to participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” would consist of a piperazine ring with a prop-2-ynyl group and an ethanone group attached. The presence of the alkyne group (prop-2-ynyl) and the carbonyl group (from ethanone) could have significant effects on the compound’s reactivity .Physical And Chemical Properties Analysis
Without specific data, I can only speculate on the properties of “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone”. The presence of the polar carbonyl group could impart some degree of polarity to the molecule, affecting its solubility in different solvents. The alkyne group could potentially make the compound more reactive .Scientific Research Applications
Parkinson’s Disease Treatment
The compound could be used in the treatment of Parkinson’s disease. A derivative of Prottremin, which is similar to the compound , has shown potent antiparkinsonian activity in vivo on different animal models of Parkinson’s disease .
Breast Cancer Treatment
The compound could be used in the treatment of breast cancer. A study found that a number of uracil amides, which are similar to the compound , cleave poly (ADP-ribose) polymerase and therefore novel thiouracil amide compounds were synthesized and screened for the loss of cell viability in a human-estrogen-receptor-positive breast cancer cell line .
Acetylcholinesterase Inhibitors
The compound could be used as an acetylcholinesterase inhibitor. A series of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives, which are similar to the compound , were designed and synthesized for this purpose .
Age-Related Movement Disorders
The compound could be used in the treatment of age-related movement disorders, given its potential use in Parkinson’s disease treatment .
Drug Design
The compound could be used in drug design, given its potential use in the treatment of various diseases and disorders .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on “1-(4-Prop-2-ynylpiperazin-1-yl)ethanone” would likely depend on the results of initial studies investigating its properties and potential uses. If the compound exhibits promising activity in preliminary tests, it could be further optimized and studied in more detail .
properties
IUPAC Name |
1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-4-10-5-7-11(8-6-10)9(2)12/h1H,4-8H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUAFKLWCODTXIO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Prop-2-ynylpiperazin-1-yl)ethanone | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


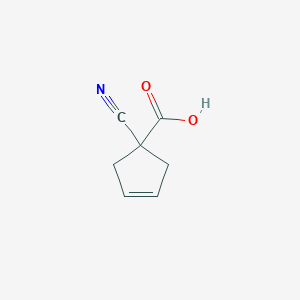
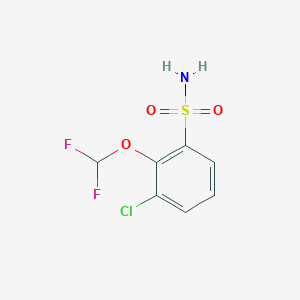
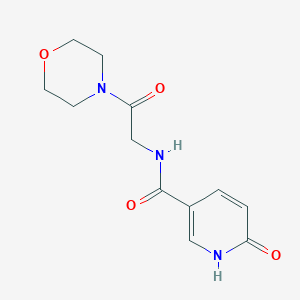
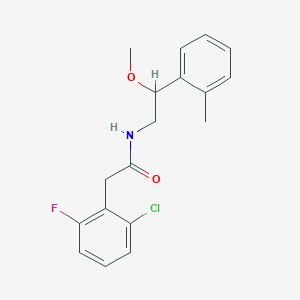


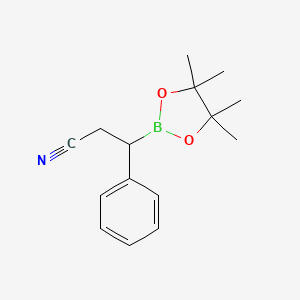
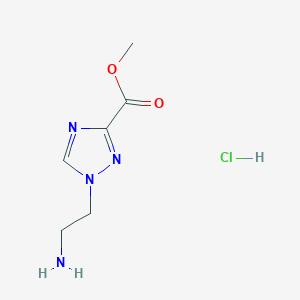

![N-(4-acetylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2413844.png)
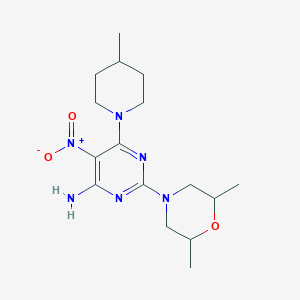

![8-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carbonyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2413848.png)